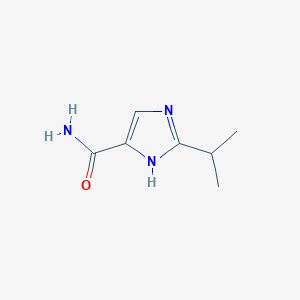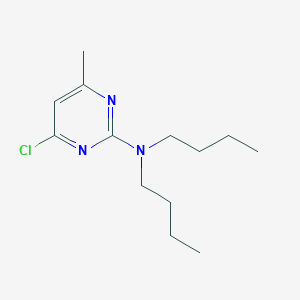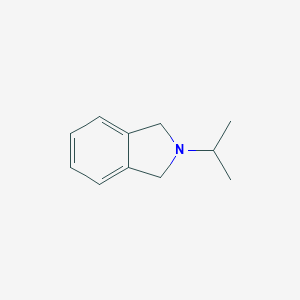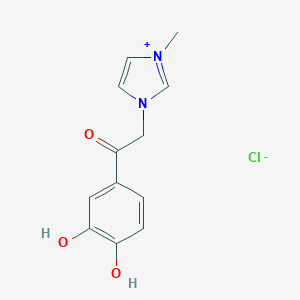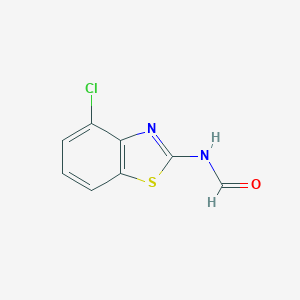
N-(4-chloro-1,3-benzothiazol-2-yl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-1,3-benzothiazol-2-yl)formamide, commonly known as CBT-1, is a chemical compound that has been widely studied for its potential therapeutic applications. CBT-1 belongs to the class of benzothiazole derivatives and has been found to exhibit a range of biological activities, including antitumor, antifungal, and antibacterial properties. In
Mécanisme D'action
The exact mechanism of action of CBT-1 is not fully understood. However, it is believed that CBT-1 exerts its biological activity by interacting with cellular targets, such as enzymes and receptors. For example, CBT-1 has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. In addition, CBT-1 has been found to bind to the GABA-A receptor, which is a target for many drugs that affect the central nervous system.
Biochemical and Physiological Effects
CBT-1 has been found to exhibit a range of biochemical and physiological effects. For example, CBT-1 has been shown to induce apoptosis, or programmed cell death, in cancer cells. This is thought to be due to the inhibition of carbonic anhydrase, which leads to an increase in intracellular pH and subsequent activation of apoptotic pathways. In addition, CBT-1 has been found to inhibit the growth of fungal and bacterial cells by disrupting their cell membranes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CBT-1 is its broad spectrum of biological activity, which makes it a promising candidate for the development of new drugs. In addition, CBT-1 is relatively easy to synthesize and can be obtained in high yields. However, one limitation of CBT-1 is its poor solubility in water, which can make it difficult to work with in some experiments. In addition, CBT-1 has not yet been extensively studied in vivo, and further research is needed to determine its safety and efficacy in animal models.
Orientations Futures
There are several potential future directions for research on CBT-1. One area of interest is the development of CBT-1 as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage and delivery method for CBT-1, as well as its safety and efficacy in animal models. Another area of interest is the potential use of CBT-1 as a fluorescent probe for detecting metal ions. This could have applications in fields such as environmental monitoring and biomedical imaging. Finally, further studies are needed to elucidate the exact mechanism of action of CBT-1, which could lead to the development of new drugs with improved efficacy and safety profiles.
Conclusion
In conclusion, CBT-1 is a promising compound that has been widely studied for its potential therapeutic applications. Its broad spectrum of biological activity, ease of synthesis, and potential as a fluorescent probe make it a promising candidate for further research. While there are still many questions to be answered about CBT-1, its potential as a therapeutic agent for cancer and other diseases is an exciting area of research that will undoubtedly continue to be explored in the years to come.
Méthodes De Synthèse
The synthesis of CBT-1 involves the reaction of 4-chloro-2-aminobenzenethiol with formic acid in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is subsequently treated with acetic anhydride to yield the final product. The yield of CBT-1 can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and catalyst concentration.
Applications De Recherche Scientifique
CBT-1 has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. CBT-1 has also been shown to possess antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus. In addition, CBT-1 has been investigated for its potential use as a fluorescent probe for detecting metal ions.
Propriétés
Numéro CAS |
118221-26-4 |
|---|---|
Nom du produit |
N-(4-chloro-1,3-benzothiazol-2-yl)formamide |
Formule moléculaire |
C8H5ClN2OS |
Poids moléculaire |
212.66 g/mol |
Nom IUPAC |
N-(4-chloro-1,3-benzothiazol-2-yl)formamide |
InChI |
InChI=1S/C8H5ClN2OS/c9-5-2-1-3-6-7(5)11-8(13-6)10-4-12/h1-4H,(H,10,11,12) |
Clé InChI |
NJETYQXTSMIMTM-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)NC=O |
SMILES canonique |
C1=CC2=C(C(=C1)Cl)N=C(S2)NC=O |
Synonymes |
Formamide,N-(4-chloro-2-benzothiazolyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



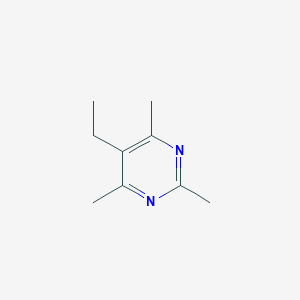
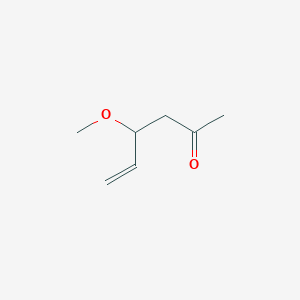

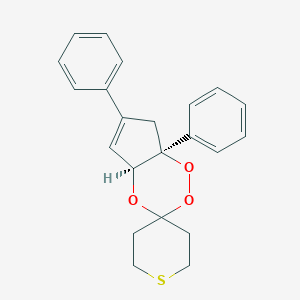
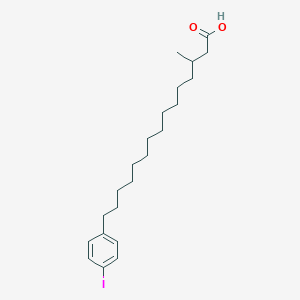
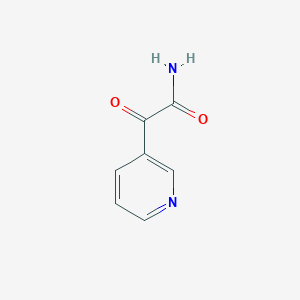
![2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride](/img/structure/B56299.png)
